

alpha-Terpinyl acetate CAS number and synonyms

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An In-depth Technical Guide to α -Terpinyl Acetate

Chemical Identification

CAS Number: 80-26-2[1][2][3][4]

Synonyms: α-Terpinyl acetate is known by a variety of names in scientific literature and commercial applications. Understanding these synonyms is crucial for comprehensive literature searches and regulatory compliance.

- (±)-α-Terpinyl acetate[3]
- (±)-2-(4-Methyl-3-cyclohexenyl)isopropyl acetate[3]
- 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl acetate[2][5]
- a-Terpineol acetate[6]
- alpha-Terpineol acetate[5]
- p-Menth-1-en-8-yl acetate[5][6]
- 3-Cyclohexene-1-methanol, α,α,4-trimethyl-, acetate[5]
- Terpinyl acetate (natural)[5]



Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of α -Terpinyl acetate. These parameters are fundamental for its application in research and industrial settings.

| Property | Value | Source |
|-------------------|--|-----------|
| Molecular Formula | C12H20O2 | [1][3] |
| Molecular Weight | 196.29 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1][7][8] |
| Density | 0.953 - 0.96 g/mL at 25 °C | [1] |
| Boiling Point | 220 - 232 °C | [1] |
| Melting Point | -20 °C | [1] |
| Flash Point | 101 °C | [1] |
| Refractive Index | n20/D 1.465 | [1] |
| Vapor Pressure | 0.003 mmHg @ 20°C; 0.038 mmHg @ 25°C | [1] |
| Solubility | Soluble in organic solvents like ethanol, ether; insoluble in water. | [7][8] |
| log P | 4.32 - 4.4 | [1][6] |

Experimental Protocols

Detailed methodologies for the synthesis of α -Terpinyl acetate are critical for reproducibility and process optimization. Below are protocols for its preparation from different starting materials.

Synthesis from α -Pinene using a Heterogeneous Zeolite Catalyst



This method describes the esterification of α -pinene to α -terpinyl acetate using a zeolite-based catalyst.[9]

Materials:

- α-pinene (1 g)
- Acetic anhydride (10 mL)
- Dichloromethane (10 mL)
- Distilled water (5 mL)
- H/ZY zeolite catalyst (0.5 g)

Procedure:

- Combine α-pinene, acetic anhydride, dichloromethane, and distilled water in a batch reactor equipped with a magnetic stirrer.
- Add the H/ZY catalyst to the mixture.
- Stir the reaction mixture continuously at a constant temperature of 40°C.
- The reaction is carried out for 4 hours to achieve optimal yield.
- After the reaction, separate the catalyst from the mixture by centrifugation for 10 minutes at 3500 rpm.
- The resulting product has a yield of approximately 52.83% with a selectivity of 61.38%.[9]

Lipase-Catalyzed Synthesis in Supercritical Carbon Dioxide

This protocol outlines an enzymatic approach for the synthesis of α -terpinyl acetate, which is advantageous for its mild reaction conditions.[10]

Materials:



- α-terpineol
- Acetic anhydride
- Immobilized lipase (e.g., Candida rugosa lipase)
- Supercritical Carbon Dioxide (SC-CO₂)

Procedure:

- The esterification is conducted in a continuous flow reactor.
- The molar ratio of α -terpineol to acetic anhydride is maintained at 3.0.
- The reaction is catalyzed by an immobilized lipase, such as Candida rugosa lipase.
- The reaction is performed in supercritical CO₂ at a pressure of 10 MPa and a temperature of 50°C.
- A residence time of 1.5 hours is maintained to achieve an esterification extent of 53.0%.[10]

Synthesis from α-Pinene and Acetic Acid with a Composite Catalyst

This one-step synthesis method employs a composite catalyst to improve yield.[11]

Materials:

- α-pinene
- Acetic acid
- Tartaric acid (α-hydroxycarboxylic acid)
- Boric anhydride

Procedure:

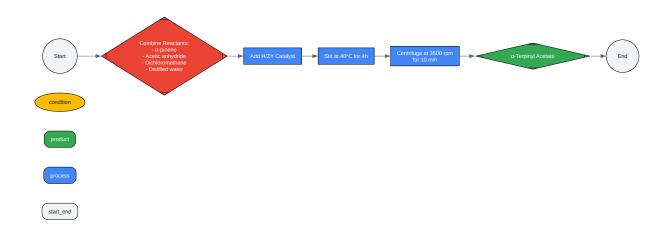


- The reactants and catalysts are combined in a mass ratio of 10:25:0.5:0.4 (α-pinene:acetic acid:tartaric acid:boric anhydride).
- The reaction is carried out to achieve the conversion of α -pinene.
- This method has been shown to achieve an α-pinene conversion of 91.8% and a terpinyl acetate selectivity of 45.6%.[11]

Synthesis Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of α -Terpinyl acetate from α -Pinene using a heterogeneous zeolite catalyst.





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Caption: Synthesis workflow of α -Terpinyl acetate from α -Pinene.

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Foundational & Exploratory





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